2-cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of hydrazide-hydrazone derivatives, which include 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide, has been reported in the literature . These compounds are typically prepared by the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .
Chemical Reactions Analysis
The Knoevenagel Condensation is a common reaction involving compounds like 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide . In this reaction, an enol intermediate is formed initially. This enol then reacts with an aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .
Scientific Research Applications
Synthesis and Antimicrobial Applications
2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide has been explored in various scientific research contexts, particularly in the synthesis of novel organic compounds with potential antimicrobial applications. For instance, Mahmoud et al. (2017) utilized a similar compound as a key intermediate for synthesizing novel dithiolane, thiophene, coumarin, 2-pyridone, and related products containing a hydrazide moiety. These compounds were characterized and evaluated for their antimicrobial activity, highlighting the potential of such chemical frameworks in developing new antimicrobial agents (Mahmoud et al., 2017).
Catalysis and Reaction Studies
Research into the reactivity and applications of 2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide derivatives for catalysis and synthetic applications is another area of interest. For example, experiments have shown the utility of related cyanoacetohydrazide compounds in synthesizing novel heterocycles and spirooxoindoles, through reactions with various electrophilic and nucleophilic reagents. Such studies are crucial for advancing synthetic methodologies and discovering new catalytic processes (Mahmoud et al., 2013).
Structural and Crystallographic Insights
The molecular structure and crystallography of 2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide derivatives have also been a subject of investigation. Datta et al. (2014) synthesized a new compound within this chemical class and performed elemental analysis, IR spectrum, ^1H NMR, and X-ray crystal structure studies to determine its composition and molecular structure. Such research contributes valuable structural and bonding insights essential for the rational design of new compounds with desired properties (Datta et al., 2014).
Antitumor Activity
The exploration of antitumor applications represents another critical research direction. Ghorab and Alsaid (2012) investigated the antitumor activity of novel hydrazide, 1,2-dihydropyridine, chromene, and benzochromene derivatives, showcasing the potential of 2-Cyano-N'-[(E)-furan-2-ylmethylidene]acetohydrazide and its derivatives in developing new anticancer agents. This work is an example of how organic synthesis and biological evaluation are intertwined in the search for new therapeutic agents (Ghorab & Alsaid, 2012).
Safety and Hazards
Future Directions
The future directions for research on 2-cyano-N’-[(E)-furan-2-ylmethylidene]acetohydrazide and similar compounds could involve further exploration of their anticancer activity . Additionally, the development of methods for the synthesis of 2-ylidenethiazolidin-4-one derivatives and the study of their biological activity is a relevant task today .
properties
IUPAC Name |
2-cyano-N-[(E)-furan-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-3-8(12)11-10-6-7-2-1-5-13-7/h1-2,5-6H,3H2,(H,11,12)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYGPZAOVWRTCC-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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